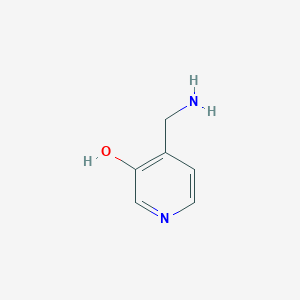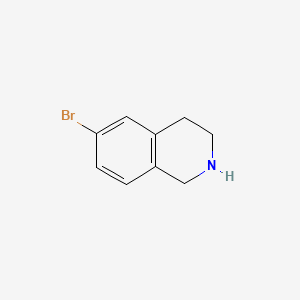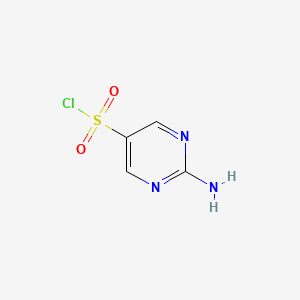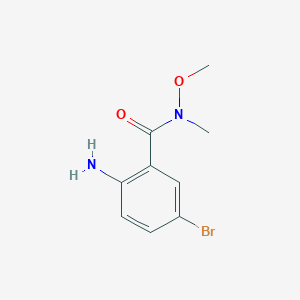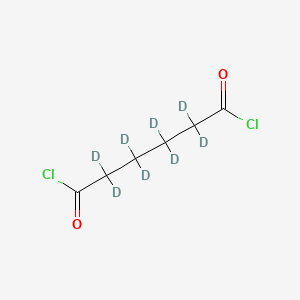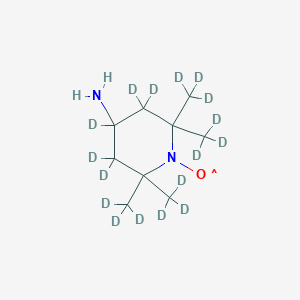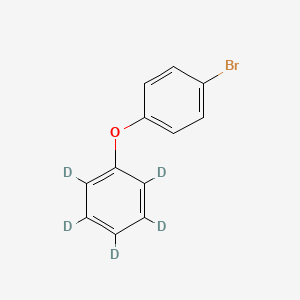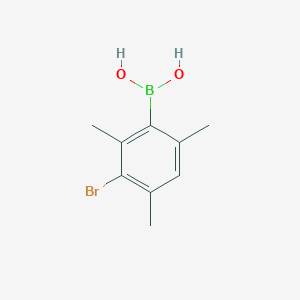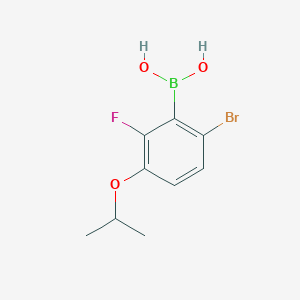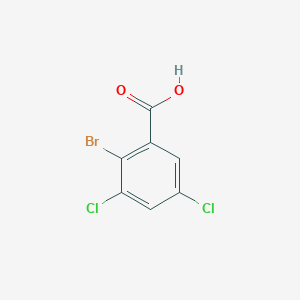
2-溴-3,5-二氯苯甲酸
描述
2-Bromo-3,5-dichlorobenzoic acid is an organic compound that belongs to the group of halobenzoic acids. It is characterized by the presence of bromine and chlorine atoms attached to a benzoic acid core. This compound is known for its applications in various fields of research, including chemistry, biology, and industry.
科学研究应用
2-Bromo-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It is known that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific context . The bromine and chlorine substitutions on the benzene ring may influence the compound’s interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that benzoic acid derivatives can have a variety of effects, including modulation of enzyme activity and changes in cellular signaling .
Action Environment
The action, efficacy, and stability of 2-Bromo-3,5-dichlorobenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-3,5-dichlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the chlorination of 2-bromobenzoic acid. This process uses chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2-Bromo-3,5-dichlorobenzoic acid often involves large-scale bromination and chlorination processes. These methods are designed to be efficient and cost-effective, with a focus on maximizing yield and minimizing waste. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
2-Bromo-3,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.
Oxidation Reactions: Oxidation of 2-Bromo-3,5-dichlorobenzoic acid can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, amines; typically carried out in polar solvents like water or alcohols at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Potassium permanganate, chromium trioxide; reactions are conducted in acidic or basic aqueous solutions at controlled temperatures.
Major Products Formed
Substitution: Formation of various substituted benzoic acids and amides.
Reduction: Formation of corresponding benzoic acid derivatives.
Oxidation: Formation of carboxylic acid derivatives.
相似化合物的比较
2-Bromo-3,5-dichlorobenzoic acid can be compared with other halobenzoic acids, such as:
- 2-Bromo-4-chlorobenzoic acid
- 3,5-Dichlorobenzoic acid
- 2,4-Dichlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Uniqueness
The unique combination of bromine and chlorine atoms in 2-Bromo-3,5-dichlorobenzoic acid imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research studies. Its reactivity and selectivity in various chemical reactions set it apart from other similar compounds .
属性
IUPAC Name |
2-bromo-3,5-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNYGLRBYWKIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303014 | |
| Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15396-39-1 | |
| Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


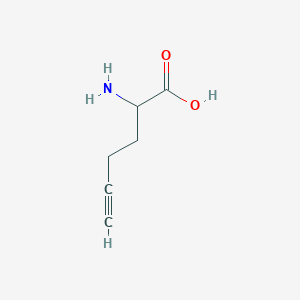
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)

